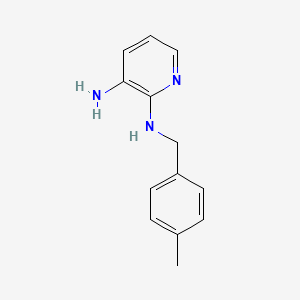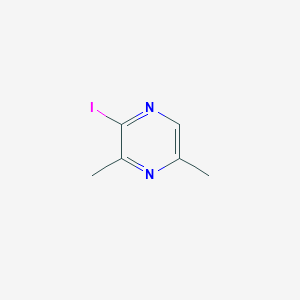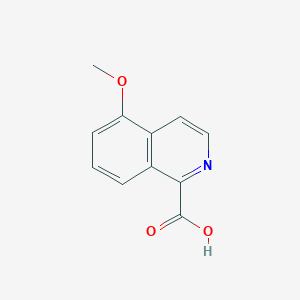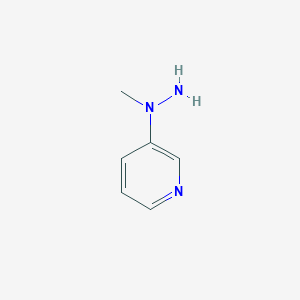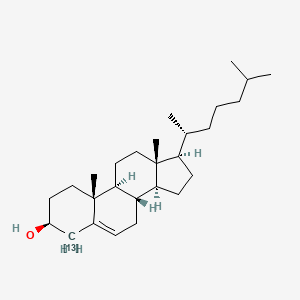
Cholesterol-4-13C
Übersicht
Beschreibung
Cholesterol-4-13C is a stable isotope-labeled form of cholesterol, where the carbon-13 isotope is incorporated at the fourth carbon position of the cholesterol molecule. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways, molecular interactions, and structural analysis. The incorporation of the carbon-13 isotope allows for enhanced detection and analysis using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cholesterol-4-13C typically involves the incorporation of carbon-13 labeled precursors during the biosynthesis of cholesterol. One common method is the fermentation of yeast or other microorganisms in a medium enriched with carbon-13 labeled glucose or acetate. The microorganisms metabolize these precursors, incorporating the carbon-13 isotope into the cholesterol molecule at specific positions, including the fourth carbon.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to cultivate microorganisms in a controlled environment with carbon-13 enriched substrates. The cholesterol produced is then extracted, purified, and characterized to ensure the correct isotopic labeling and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Cholesterol-4-13C undergoes various chemical reactions similar to natural cholesterol. These include:
Oxidation: Cholesterol can be oxidized to form oxysterols, which are important intermediates in the biosynthesis of bile acids and steroid hormones.
Reduction: Reduction reactions can convert cholesterol into different sterols and stanols.
Substitution: Cholesterol can participate in substitution reactions, particularly in the formation of cholesterol esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and molecular oxygen in the presence of enzymes like cholesterol oxidase.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Enzymatic esterification using acyl-CoA and cholesterol acyltransferase.
Major Products:
Oxidation: Oxysterols such as 7-ketocholesterol and 25-hydroxycholesterol.
Reduction: Sterols like cholestanol.
Substitution: Cholesterol esters, which are important for lipid storage and transport.
Wissenschaftliche Forschungsanwendungen
Cholesterol-4-13C has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of cholesterol and its interactions with other molecules.
Biology: Helps in tracing metabolic pathways and understanding cholesterol metabolism in cells and organisms.
Medicine: Used in clinical studies to investigate cholesterol-related diseases, such as atherosclerosis and hypercholesterolemia.
Industry: Employed in the development of cholesterol-lowering drugs and in the quality control of cholesterol-containing products.
Wirkmechanismus
The mechanism of action of Cholesterol-4-13C is similar to that of natural cholesterol. It integrates into cell membranes, influencing membrane fluidity and function. Cholesterol also serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The carbon-13 isotope does not alter the biological activity of cholesterol but allows for detailed tracking and analysis using NMR and mass spectrometry.
Vergleich Mit ähnlichen Verbindungen
Cholesterol-2,3,4-13C3: Labeled at the second, third, and fourth carbon positions.
Cholesterol-25,26,27-13C3: Labeled at the twenty-fifth, twenty-sixth, and twenty-seventh carbon positions.
Cholesterol-23,24,25,26,27-13C5: Labeled at the twenty-third to twenty-seventh carbon positions.
Uniqueness: Cholesterol-4-13C is unique due to its specific labeling at the fourth carbon position, which provides distinct advantages in studying specific molecular interactions and metabolic pathways. The precise labeling allows for targeted analysis and enhances the resolution of NMR and mass spectrometry studies.
Eigenschaften
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i17+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-CHMPPTJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([13CH2]4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99964-70-2 | |
| Record name | (4-13C)Cholesterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099964702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


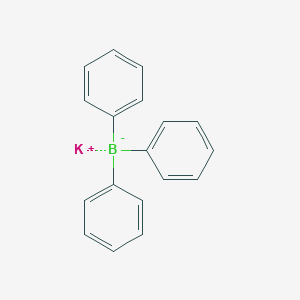
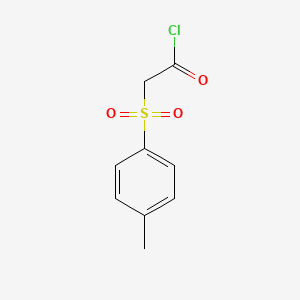
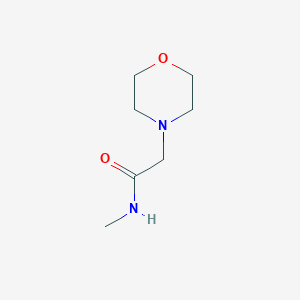

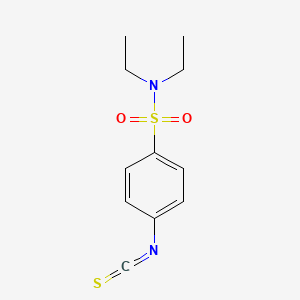
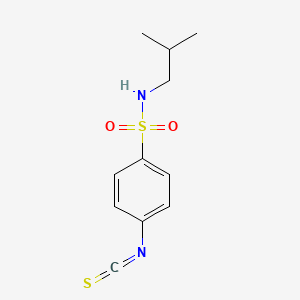
![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B3176557.png)
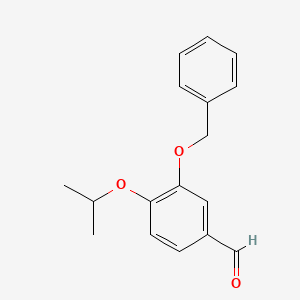
![O-([1,1'-biphenyl]-4-yl)hydroxylamine](/img/structure/B3176583.png)
![5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine](/img/structure/B3176585.png)
